4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium typically involves the nitration of thieno[2,3-b]pyridine derivatives under controlled conditions. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction temperature is maintained at a low level to prevent over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thieno[2,3-b]pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of 4-amino-7-oxidothieno[2,3-b]pyridin-7-ium.
Substitution: Formation of various substituted thieno[2,3-b]pyridine derivatives.
Scientific Research Applications
4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Mechanism of Action
The mechanism of action of 4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, contributing to its bioactivity .
Comparison with Similar Compounds
Similar Compounds
4-nitrothieno[2,3-b]pyridine: Lacks the oxidized nitrogen atom, resulting in different chemical properties.
7-oxidothieno[2,3-b]pyridine: Lacks the nitro group, affecting its reactivity and applications.
4-amino-7-oxidothieno[2,3-b]pyridin-7-ium: Formed by the reduction of the nitro group, with distinct biological activities.
Uniqueness
4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium is unique due to the presence of both the nitro group and the oxidized nitrogen atom in the thieno[2,3-b]pyridine ring. This combination imparts specific chemical reactivity and potential for diverse applications in various fields .
Properties
IUPAC Name |
4-nitro-7-oxidothieno[2,3-b]pyridin-7-ium | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3S/c10-8-3-1-6(9(11)12)5-2-4-13-7(5)8/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMQZHRUJEFBYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C[N+](=C2C(=C1[N+](=O)[O-])C=CS2)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345812 | |
Record name | 4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25557-51-1 | |
Record name | Thieno[2, 4-nitro-, 7-oxide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=152386 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Nitro-7-oxo-7lambda~5~-thieno[2,3-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345812 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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